molecular formula C28H27N3O3 B14133360 (5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B14133360
M. Wt: 453.5 g/mol
InChI Key: MITODZJPZWXECU-UHFFFAOYSA-N
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Description

(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl and diphenylpropyl groups. Common reagents used in these reactions include benzyl bromide, diphenylpropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and diphenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione shares structural similarities with other pyrimidine derivatives, such as:
    • 5-benzyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
    • 3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-pyrimidine-2,4(3H,5H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

1-benzyl-5-[N-(3,3-diphenylpropyl)-C-methylcarbonimidoyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C28H27N3O3/c1-20(25-26(32)30-28(34)31(27(25)33)19-21-11-5-2-6-12-21)29-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24,33H,17-19H2,1H3,(H,30,32,34)

InChI Key

MITODZJPZWXECU-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC(C1=CC=CC=C1)C2=CC=CC=C2)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O

Origin of Product

United States

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